molecular formula C14H22ClNO B5156739 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine

3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine

Cat. No. B5156739
M. Wt: 255.78 g/mol
InChI Key: ARTDHUYGJLVUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine, also known as clofedanol, is a chemical compound that belongs to the class of antihistamines. It was first synthesized in the 1960s and has since been used in various scientific research applications.

Mechanism of Action

Clofedanol exerts its antihistamine effects by blocking the H1 receptors in the body, thereby preventing the binding of histamine to these receptors. This results in the inhibition of the allergic response, including the symptoms of itching, sneezing, and runny nose. Clofedanol also possesses dopaminergic activity, which may contribute to its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
Clofedanol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. Clofedanol has also been shown to inhibit the release of histamine from mast cells, which may contribute to its antihistamine effects. In addition, 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine has been shown to increase the levels of dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

Clofedanol has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other antihistamines. It is also stable and has a long shelf life. However, 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine has some limitations for lab experiments. It has a relatively low potency compared to other antihistamines, which may limit its use in certain experiments. In addition, 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine has been shown to have some sedative effects, which may confound the results of certain experiments.

Future Directions

There are several future directions for the study of 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine. One potential area of research is the investigation of its potential use in the treatment of Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for this application. Another area of research is the investigation of the potential use of 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine in combination with other drugs for the treatment of allergic conditions. Finally, the development of more potent derivatives of 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine may lead to the discovery of more effective antihistamines and dopaminergic agents.

Synthesis Methods

Clofedanol can be synthesized through a multistep process involving the condensation of 2-chloro-4-methylphenol and diethylamine, followed by the reaction with 1-chloropropane. The final product is obtained through purification and isolation steps.

Scientific Research Applications

Clofedanol has been extensively used in scientific research as an antihistamine agent. It has been studied for its potential use in the treatment of various allergic conditions, such as allergic rhinitis, urticaria, and asthma. Clofedanol has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to possess dopaminergic activity.

properties

IUPAC Name

3-(2-chloro-4-methylphenoxy)-N,N-diethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO/c1-4-16(5-2)9-6-10-17-14-8-7-12(3)11-13(14)15/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTDHUYGJLVUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=C(C=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloro-4-methylphenoxy)-N,N-diethylpropan-1-amine

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